4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Overview
Description
- CAY10682 is a pyrrolo[3,4c]pyrazole derivative.
- It acts as a dual inhibitor, targeting both the p53-Mdm2 interaction and the NF-κB signaling pathway .
- The compound’s chemical structure consists of a 4-bromophenyl group, a 4-fluorophenylmethyl group, and an imidazole-containing side chain.
Preparation Methods
- Synthetic routes: Specific synthetic methods for CAY10682 are not widely documented. it can be synthesized using standard organic chemistry techniques.
- Reaction conditions: These would involve coupling reactions, cyclization steps, and functional group transformations.
- Industrial production methods: Information on large-scale industrial production is limited, but it can be produced through custom synthesis.
Chemical Reactions Analysis
- Reactions: CAY10682 undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions: These would depend on the specific reaction type.
- Major products: The products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Chemistry: CAY10682 is valuable for studying protein-protein interactions, particularly the p53-Mdm2 complex.
- Biology: It can be used to investigate cellular responses related to NF-κB signaling.
- Medicine: Research on its potential as an anticancer agent is ongoing.
- Industry: Its industrial applications are still emerging.
Mechanism of Action
- CAY10682 inhibits the p53-Mdm2 interaction (similar to (±)-nutlin-3) with a Ki value of 83 nM.
- It also reduces activation of the NF-κB pathway by preventing IκBα phosphorylation by kinases IKKα, IKKβ, and IKKɛ .
Comparison with Similar Compounds
- CAY10682’s uniqueness lies in its dual inhibitory action on p53-Mdm2 and NF-κB pathways.
- Similar compounds include (±)-nutlin-3, which also targets p53-Mdm2 interaction .
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTRUQGSTZSFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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